molecular formula C18H22ClN B15082243 1-Methyl-2,3-diphenylpiperidine hydrochloride CAS No. 6267-65-8

1-Methyl-2,3-diphenylpiperidine hydrochloride

Cat. No.: B15082243
CAS No.: 6267-65-8
M. Wt: 287.8 g/mol
InChI Key: LJOOMMKPKTVRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3-diphenylpiperidine hydrochloride is a chemical compound with the molecular formula C18H22ClN. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

The synthesis of 1-Methyl-2,3-diphenylpiperidine hydrochloride typically involves the reaction of 1-methylpiperidine with benzaldehyde derivatives under specific conditions. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-2,3-diphenylpiperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-2,3-diphenylpiperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-diphenylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Methyl-2,3-diphenylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other piperidine derivatives.

Properties

CAS No.

6267-65-8

Molecular Formula

C18H22ClN

Molecular Weight

287.8 g/mol

IUPAC Name

1-methyl-2,3-diphenylpiperidine;hydrochloride

InChI

InChI=1S/C18H21N.ClH/c1-19-14-8-13-17(15-9-4-2-5-10-15)18(19)16-11-6-3-7-12-16;/h2-7,9-12,17-18H,8,13-14H2,1H3;1H

InChI Key

LJOOMMKPKTVRRO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1C2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.